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The following data summarizes results from a Phase 2a study of Cerdulatinib in patients with

relapsed/refractory Follicular Lymphoma (FL) [1].

Patient Obijective Complete Partial Stable
Cohort Number Response Rate Response (CR) Response Disease
(ORR) Rate (PR) Rate (SD) Rate
Cerdulatinib 40 45% 13% 33% 25%
Monotherapy
Cerdulatinib + 13 62% 8% 54% 39%
Rituximab

Additional Clinical Context:

e Patient Population: Heavily pre-treated, with a median of 3 prior therapies (range 1-9) [1].

e Durability: In the monotherapy cohort, 38% of patients remained on treatment for at least 10 months,
indicating sustained clinical activity [1].

e Activity in Other Cancers: A separate Phase 2 study reported an ORR of 77% (10 of 13 patients) in
relapsed/refractory CLL/Small Lymphocytic Lymphoma (SLL), with responses observed in patients
who had relapsed on prior ibrutinib or venetoclax therapy [2].
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Preclinical Mechanistic Insights from Experimental

Models

Preclinical studies provide the rationale for Cerdulatinib's efficacy, showing it induces cell death and

overcomes protective signals. The table below outlines key findings from in vitro experiments using primary

CLL patient cells [3].

Experimental Assay

Key Finding

Implication

Apoptosis Assay

Signaling Inhibition
(Immunoblotting/Phosflow)

Microenvironment Co-culture
(with NLCs)

Combination with Venetoclax

Induced time- and concentration-
dependent apoptosis.

Inhibited BCR-induced
phosphorylation of SYK, ERK, and
AKT: inhibited IL-4-induced
phosphorylation of STAT6.

Overcame protection from nurse-
like cells (NLCs); prevented NLC-
mediated production of chemokines
CCL3/CCLA.

Synergistically induced apoptosis,
particularly in IL-4/CD40L-
stimulated samples.

Detailed Experimental Protocols

Directly kills cancer cells.

Dual suppression of key
survival pathways.

Blocks pro-survival signals
from the tumor
microenvironment.

Provides rationale for
combination strategies to
enhance cell death.

For researchers seeking to replicate or understand the depth of these findings, here are the methodologies

from key experiments [3].

e Cell Source and Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL
patients via density gradient centrifugation over Ficoll-Paque. Cells were used fresh or viably frozen.
For stimulation, soluble or bead-bound anti-lgM F(ab')2 was used to activate the BCR pathway, and
recombinant human IL-4 was used to activate the JAK/STAT pathway [3].
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e Cell Death and Apoptosis Analysis: Apoptosis was measured by flow cytometry. For combination
studies with venetoclax, CLL cells were pre-treated with IL-4 and CD40L to model microenvironment-
induced resistance before exposure to the drugs [3].

¢ Signaling Pathway Analysis (Phosflow and Immunoblotting): After treatment, cells were fixed,
permeabilized, and stained with fluorescent antibodies against phosphorylated signaling proteins
(e.g., pSYK, pERK, pAKT, pSTAT6). Analysis was performed by flow cytometry. For immunoblotting,
protein lysates were probed with antibodies against proteins of interest (e.g., MCL-1, BCL-XL) and
corresponding secondary antibodies [3].

e Calcium Flux Analysis: Loaded cells with a fluorescent calcium indicator, then stimulated with anti-
IgM. Calcium mobilization, a proximal event in BCR signaling, was measured in real-time by flow
cytometry [3].

Mechanism of Action: Dual Pathway Inhibition

Cerdulatinib's activity stems from its simultaneous inhibition of the B-cell receptor (BCR) and JAK/STAT

signaling pathways, which are critical for tumor cell survival and proliferation [3] [4].
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The diagram illustrates how Cerdulatinib uniquely targets both pathways:
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e BCR Pathway Inhibition: By inhibiting SYK, Cerdulatinib blocks downstream pro-survival signals
like AKT and ERK, directly promoting cancer cell death [3] [4].

e JAKISTAT Pathway Inhibition: By inhibiting JAKs, the drug prevents STAT phosphorylation and the
subsequent upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL, which are often used by
tumor cells to resist therapy [3] [5].

e Overcoming Resistance: This dual action is key to overcoming resistance to single-agent therapies
like BTK inhibitors (e.qg., Ibrutinib), as it simultaneously targets multiple survival signals, including
those from the protective tumor microenvironment [3] [2].

Interpretation and Research Implications

The data indicates that Cerdulatinib is a promising therapeutic option, particularly for patients with

relapsed/refractory disease.

¢ Clinical Relevance: The response rates in heavily pre-treated FL and CLL patients are clinically
significant. The ability to induce responses in patients who failed prior BTK or BCL-2 inhibitor therapy
highlights its potential to address unmet medical needs [1] [2].

¢ Rationale for Combinations: The strong preclinical synergy with venetoclax suggests that
combination regimens could be a powerful strategy to deepen responses and overcome resistance,
providing a clear direction for future clinical trials [3].

e Biomarker-Driven Application: The association of response with markers of aggressive disease
(e.g., IGHV unmutated status, ZAP70+) suggests that patient selection based on biological features

could optimize its clinical use [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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